cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Overview
Description
“Cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid” is a chemical compound that is commonly used in scientific experiments. It has a CAS Number of 733740-50-6 . The IUPAC name of this compound is (1R,3S)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO5/c16-13(8-9-1-2-11(7-9)14(17)18)10-3-5-12(6-4-10)15(19)20/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.28 . It is typically stored at temperatures between 2 and 8 degrees Celsius . .Scientific Research Applications
Structural and Conformational Analysis
Studies involving compounds with structural similarities to cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid have been conducted to understand their conformation and crystalline structure. For instance, research on cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid revealed insights into the conformational dynamics and the relationship between molecular structure and physicochemical properties, which can be crucial for designing compounds with specific reactivity and interaction profiles (J. Korp, I. Bernal, R. Fuchs, 1983).
Catalysis and Cross-Coupling Reactions
The application of related catalytic systems in the cross-coupling of aryl bromides with arylboronic acids demonstrates the potential use of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid in synthetic chemistry. These reactions are facilitated by palladium complexes and have significant implications for constructing complex molecules, highlighting the compound's relevance in organic synthesis (M. Feuerstein, D. Laurenti, Céline Bougeant, H. Doucet, M. Santelli, 2001).
Analytical Chemistry Applications
Research on the determination of pyrethroid metabolites in human urine exemplifies the analytical chemistry applications of related compounds. These studies involve the development of methods for the extraction, detection, and quantification of metabolites, indicating the potential for cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid in analytical methodologies and environmental monitoring (F. J. Arrebola, J. L. Martínez-vidal, A. Fernandez-Gutiérrez, M. H. Akhtar, 1999).
Stereochemistry and Enantioselective Synthesis
The study of stereochemical effects in the ionization of cyclopropanecarboxylic acids and their derivatives offers insights into the importance of stereochemistry in chemical reactivity and synthesis. This research can provide a foundation for understanding the stereochemical aspects of cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid and its applications in enantioselective synthesis and drug design (Y. Kusuyama, 1979).
Safety and Hazards
properties
IUPAC Name |
(1R,3S)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(8-9-1-2-11(7-9)14(17)18)10-3-5-12(6-4-10)15(19)20/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOYBZNKIHKTAM-GXSJLCMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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